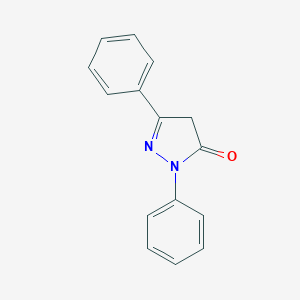

3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl-

概述

描述

氯气 (Cl2) 是一种化学化合物,因其独特的性质和潜在的应用而引起了各个科学领域的关注。这种化合物以其反应性和多功能性而闻名,使其成为化学、生物学、医学和工业领域宝贵的研究对象。

准备方法

合成路线和反应条件

氯气 (Cl2) 的合成通常涉及一系列明确的化学反应。一种常见的方法包括在受控条件下氧化特定前体。 例如,盐酸与二氧化锰或高锰酸钾氧化可以生成氯气 (Cl2) 。反应通常在高温下进行,以确保完全转化。

工业生产方法

在工业规模上,氯气 (Cl2) 是通过电解盐水溶液生产的。 这种方法包括将电流通过氯化钠溶液,从而生成氯气 (Cl2) 以及其他副产品,例如氢氧化钠 。这个过程非常有效,并且在化工行业中被广泛使用。

化学反应分析

反应类型

氯气 (Cl2) 经历各种化学反应,包括氧化、还原和取代。它是一种强氧化剂,可以与多种物质反应。

常用试剂和条件

主要形成的产物

科学研究应用

Chemical Properties and Structure

The molecular formula of 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- is with a molecular weight of approximately 236.27 g/mol. The compound features a unique structure with two phenyl groups attached to a dihydro-pyrazolone ring, which enhances its reactivity and biological activity.

Pharmaceutical Applications

3H-Pyrazol-3-one derivatives have been extensively studied for their potential in pharmaceutical applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

- Analgesic Properties : Similar compounds within the pyrazolone class are known for their analgesic effects. The structural characteristics of 3H-Pyrazol-3-one may contribute to similar therapeutic potentials .

- Spectrophotometric Assays : The compound has been utilized in spectrophotometric methods for determining the concentration of drugs like Metoclopramide Hydrochloride through the formation of colored azo dyes .

Synthesis Overview Table

| Method | Description |

|---|---|

| Condensation | Reaction of hydrazine with carbonyl compounds |

| Rhodium(III)-catalyzed | Cascade reactions involving diazo compounds |

| Electrolysis | Industrial production through brine electrolysis |

Biological Activities

The compound exhibits various biological activities attributed to its unique structure:

- Interaction with Biological Macromolecules : Studies show that 3H-Pyrazol-3-one can interact with proteins and enzymes, influencing biochemical pathways .

- Modulation of Receptors : Certain derivatives act as positive allosteric modulators for metabotropic glutamate receptors (mGluR5), which are implicated in mood regulation and cognitive functions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of 3H-Pyrazol-3-one derivatives against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a therapeutic agent against infections.

Case Study 2: Spectrophotometric Determination

In an analytical chemistry study, the compound was used to develop a method for quantifying Metoclopramide Hydrochloride. The reaction formed a stable colored complex measurable by spectrophotometry, demonstrating its utility in pharmaceutical analysis.

作用机制

氯气 (Cl2) 的作用机制与其作为强氧化剂的能力有关。它可以通过氧化必需的生物分子来破坏细胞过程,从而导致细胞死亡。 这种特性使其成为有效的消毒剂和灭菌剂 。 氯气 (Cl2) 的分子靶点包括蛋白质、核酸和脂类,它们被氧化并失去功能 .

相似化合物的比较

氯气 (Cl2) 与其他卤素化合物(如二氧化氯和次氯酸钠)相似。 它在形成多个共价键和参与广泛的化学反应方面是独一无二的 。类似的化合物包括:

二氧化氯: 用作消毒剂和漂白剂.

次氯酸钠: 通常用于家用漂白剂和水处理.

氯气 (Cl2) 由于其多功能性和在各种应用中的有效性,使其成为科学研究和工业中宝贵的化合物。

生物活性

3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- (CAS Number: 4845-49-2) is a heterocyclic compound belonging to the pyrazolone family. This compound has drawn significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₂N₂O

- Molecular Weight : 236.27 g/mol

- Melting Point : 137-138 °C

- Density : 1.17 g/cm³

- Boiling Point : 368.7 °C at 760 mmHg

Biological Activities

The biological activities of 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- include:

- Anti-inflammatory Effects : Research indicates that pyrazolone derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief.

- Antimicrobial Properties : The compound exhibits notable antimicrobial activity against various bacterial strains, making it a candidate for further development in antibiotic therapies .

- Anticancer Activity : Recent studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cell lines such as HCT116 colorectal cancer cells .

The primary mechanism of action for 3H-Pyrazol-3-one involves its interaction with specific molecular targets:

- Metabotropic Glutamate Receptor 5 (mGluR5) : The compound acts as a positive allosteric modulator of mGluR5, which is involved in glutamatergic signaling pathways. This modulation has implications for treating neurological disorders.

- Enzyme Inhibition : The compound inhibits certain enzymes involved in inflammatory pathways, which contributes to its anti-inflammatory properties .

Case Study 1: Anticancer Activity

A study conducted by Li et al. (2019) demonstrated that a synthesized spiropyrazolone derivative showed potent toxicity against a panel of cancer cell lines. The most effective compound induced autophagy-dependent apoptotic cell death in HCT116 cells, suggesting that modifications to the pyrazolone structure can enhance its anticancer properties .

Case Study 2: Anti-inflammatory Effects

In a pharmacological evaluation, compounds derived from pyrazolones were tested for their ability to inhibit COX enzymes. Results indicated significant reductions in inflammation markers in animal models treated with these compounds, supporting their potential use in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methyl-2,5-diphenyl-4H-pyrazol-3-one | Structure | Anti-inflammatory |

| 4-Benzoyl-2,5-diphenyl-4H-pyrazol-3-one | Structure | Antimicrobial |

| 1,3-Diphenyl-5-pyrazolone | Structure | Anticancer |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- derivatives, and how can purity be validated?

Methodological Answer: A common synthesis involves condensation of phenylhydrazine with β-ketoesters (e.g., ethyl acetoacetate) under acidic reflux conditions. For example, Kumar et al. (2017) used acetic acid as a catalyst, followed by refluxing the mixture until a thick liquid formed. Purification via recrystallization (ethanol) and thin-layer chromatography (TLC) with a solvent system of toluene:ethyl acetoacetate:water (8.7:1.2:1.1 v/v/v) ensures purity, confirmed by single-spot TLC analysis using iodine vapor . For structural analogs, adjusting substituents (e.g., dichlorophenyl groups) requires careful stoichiometric control to avoid side products .

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in dihydro-pyrazolone derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and bond lengths. For instance, Asad et al. (2011) resolved the structure of a dichlorophenyl-substituted analog with a data-to-parameter ratio of 20.2 and R factor of 0.038, confirming the dihedral angles between phenyl rings and pyrazolone core . Complement with NMR (¹H/¹³C) to validate proton environments and substituent orientations. NIST databases provide reference spectra (e.g., InChIKey: QELUYTUMUWHWMC) for benchmarking .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of dihydro-pyrazolone derivatives with enhanced bioactivity?

Methodological Answer: SAR studies require systematic substitution at positions 2, 4, and 5 of the pyrazolone core. Kumar et al. (2017) demonstrated that introducing electron-withdrawing groups (e.g., Cl) at position 5 enhances anticancer activity by increasing electrophilicity, improving interactions with cellular targets like topoisomerases. Comparative assays (e.g., MTT on cancer cell lines) paired with computational docking (e.g., AutoDock Vina) can map binding affinities to specific residues . Contrast with hydroxyl or methyl substituents, which may reduce cytotoxicity due to steric hindrance .

Q. What experimental strategies address contradictions in reported solubility and stability profiles of dihydro-pyrazolones?

Methodological Answer: Discrepancies in solubility (e.g., ethanol vs. DMSO) arise from crystallinity variations. Use differential scanning calorimetry (DSC) to assess polymorphic forms and thermogravimetric analysis (TGA) for decomposition thresholds. For example, NIST data for 5-methyl-2-phenyl derivatives show stability up to 150°C, but dichlorophenyl analogs may degrade at lower temperatures due to halogen-labilized bonds . Solubility can be improved via co-crystallization with cyclodextrins or salt formation, validated by phase-solubility diagrams .

Q. How do dihydro-pyrazolones interact with enzymatic targets, and what assays validate their inhibition mechanisms?

Methodological Answer: Kinetic assays (e.g., Michaelis-Menten plots) and fluorescence quenching are used to study enzyme inhibition. For example, pyrazolone derivatives inhibit cyclooxygenase-2 (COX-2) by competitively binding to the arachidonic acid pocket, as shown via fluorescence resonance energy transfer (FRET) assays. Surface plasmon resonance (SPR) can quantify binding kinetics (ka/kd), while molecular dynamics simulations reveal conformational changes in the enzyme active site .

Q. What are the challenges in scaling up dihydro-pyrazolone synthesis while maintaining regioselectivity?

Methodological Answer: Scaling reactions often lead to regioselectivity loss due to incomplete mixing or thermal gradients. Use flow chemistry with controlled residence times (e.g., microreactors) to enhance reproducibility. For example, maintaining a pH < 3 during phenylhydrazine condensation prevents keto-enol tautomerism side reactions. Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progress in real time .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on the anticancer efficacy of dihydro-pyrazolone derivatives across studies?

Methodological Answer: Discrepancies may stem from cell line specificity (e.g., HeLa vs. MCF-7) or assay protocols (e.g., incubation time, serum concentration). Standardize assays using guidelines like the NCI-60 screen and validate hits with clonogenic survival assays. Cross-reference IC₅₀ values with structural data; for example, 2,5-diphenyl derivatives show higher potency in apoptosis induction than monosubstituted analogs .

属性

IUPAC Name |

2,5-diphenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKALFCNIJHTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063620 | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4845-49-2 | |

| Record name | 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4845-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004845492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenylpyrazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenyl-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dihydro-2,5-diphenyl-3H-pyrazol-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB96PB9MBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。